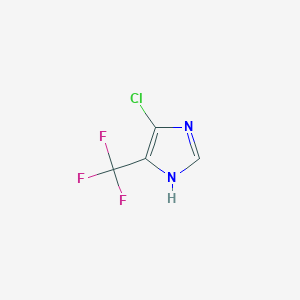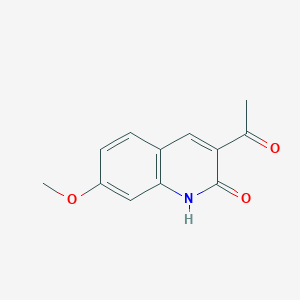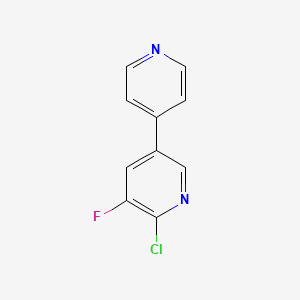
6-Chloro-5-fluoro-3,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-fluoro-3,4’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere with a base such as potassium carbonate.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions are similar to those of the Suzuki coupling.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere with a base.
Industrial Production Methods
Industrial production of 6-Chloro-5-fluoro-3,4’-bipyridine may involve large-scale coupling reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoro-3,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used. The reactions are usually carried out in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reactions are typically carried out in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridine derivatives, while oxidation and reduction reactions can yield oxidized or reduced derivatives, respectively.
Scientific Research Applications
6-Chloro-5-fluoro-3,4’-bipyridine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of metal ion interactions with biomolecules.
Industry: The compound is used in the production of materials with specific properties, such as conductive polymers and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoro-3,4’-bipyridine involves its ability to coordinate with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound valuable in catalysis and other applications. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4’-bipyridine: Similar structure but lacks the fluorine atom.
5-Fluoro-3,4’-bipyridine: Similar structure but lacks the chlorine atom.
3,4’-Bipyridine: The parent compound without any halogen substitutions.
Uniqueness
6-Chloro-5-fluoro-3,4’-bipyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens can influence the compound’s electronic properties and coordination behavior, making it distinct from other bipyridine derivatives.
Properties
Molecular Formula |
C10H6ClFN2 |
|---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClFN2/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H |
InChI Key |
VWRUOOSVCMYFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Borono-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13121844.png)
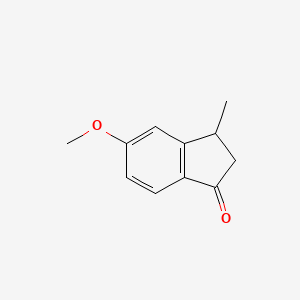

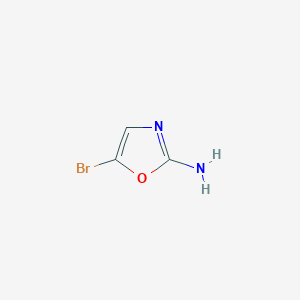
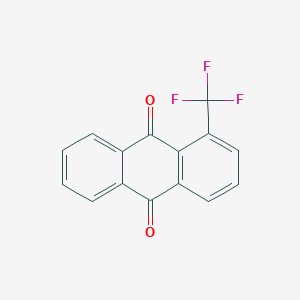
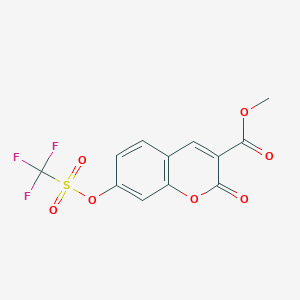
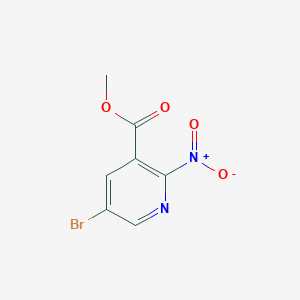
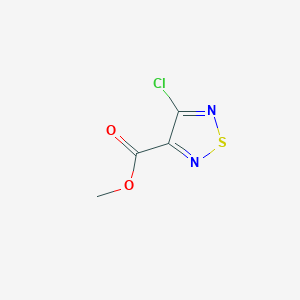
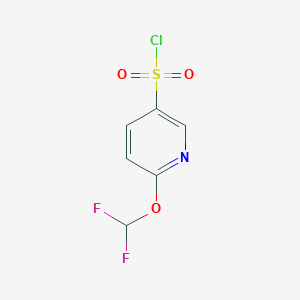
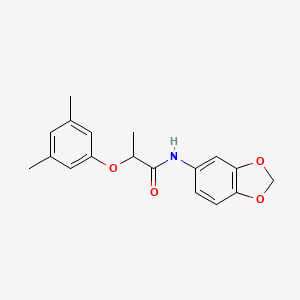
![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)
![N-(1H-Benzo[d][1,2,3]triazol-1-yl)propionamide](/img/structure/B13121916.png)
